

Application Notes and Protocols for Intraperitoneal Injection of CGP 36742

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Compound of Interest

Compound Name: CGP 36742

Cat. No.: B1668497

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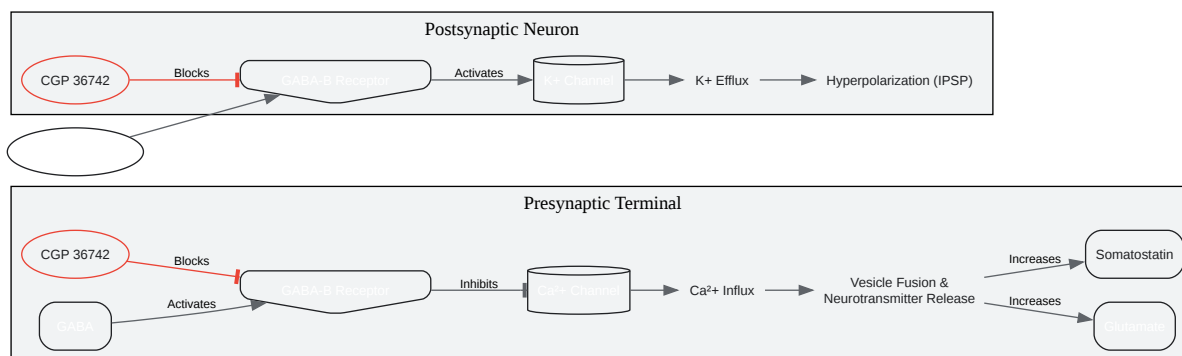
These application notes provide a comprehensive overview and detailed protocols for the experimental use of **CGP 36742**, a selective GABA-B receptor antagonist, administered via intraperitoneal (i.p.) injection in rodent models.

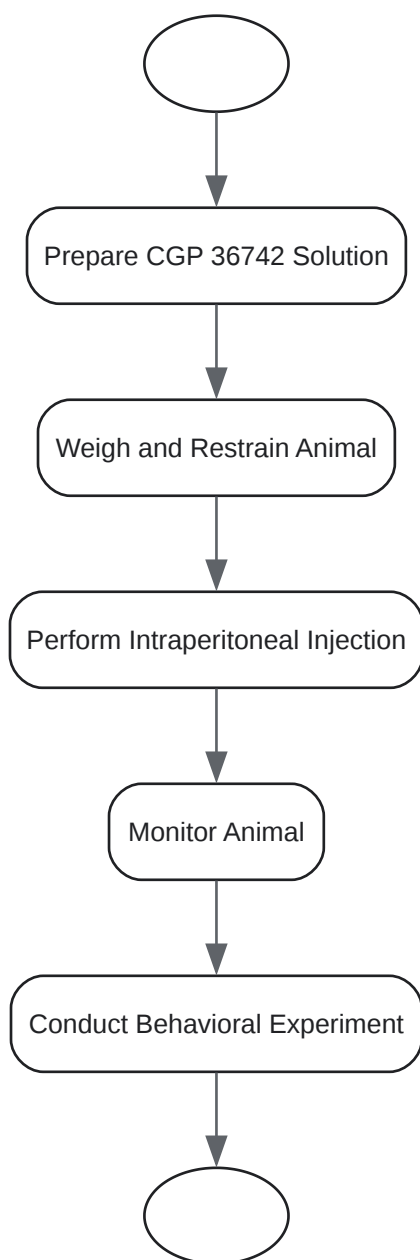
Introduction

CGP 36742 is a blood-brain barrier-penetrant and orally active antagonist of the GABA-B receptor with an IC₅₀ of 36 μ M.^[1] It has been investigated for its potential therapeutic effects in various neurological and psychiatric conditions, including depression and cognitive impairment.^{[1][2]} By blocking GABA-B receptors, **CGP 36742** modulates the release of several neurotransmitters and has been shown to exhibit antidepressant-like and cognition-enhancing properties in animal models.^{[1][2][3][4]}

Mechanism of Action

CGP 36742 acts as a competitive antagonist at GABA-B receptors. Presynaptic GABA-B receptors function as autoreceptors to inhibit the release of GABA and as heteroreceptors to inhibit the release of other neurotransmitters. Postsynaptic GABA-B receptors mediate slow and prolonged inhibitory signals by activating inwardly rectifying potassium channels.^[3] By blocking these receptors, **CGP 36742** disinhibits the release of neurotransmitters such as glutamate, aspartate, glycine, and somatostatin.^{[2][5]} This modulation of synaptic transmission is believed to underlie its observed pharmacological effects.





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